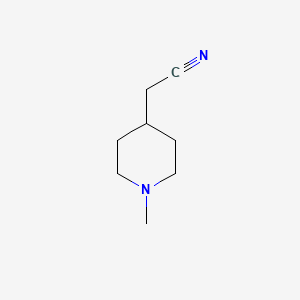

(1-Methylpiperidin-4-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Methylpiperidin-4-yl)acetonitrile” is a chemical compound with the CAS Number: 164926-88-9 . It has a linear formula of C8H14N2 and a molecular weight of 138.21 . The IUPAC name for this compound is (1-methyl-4-piperidinyl)acetonitrile .

Molecular Structure Analysis

The molecular structure of “(1-Methylpiperidin-4-yl)acetonitrile” can be represented by the InChI code: 1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3 . This indicates that the compound consists of a six-membered piperidine ring with a methyl group attached to one of the nitrogen atoms and an acetonitrile group attached to the 4-position of the piperidine ring .Physical And Chemical Properties Analysis

“(1-Methylpiperidin-4-yl)acetonitrile” has a molecular weight of 138.21 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized and structurally characterized, demonstrating the utility of 1-methylpiperidin-4-yl derivatives in the development of novel compounds with potential antitumor activity. This compound's structure was confirmed through various spectroscopic methods and X-ray diffraction, highlighting its relevance in studying molecular geometry, electrostatic potential, and its interactions with biological targets (Zhou et al., 2021).

Reaction Kinetics and Mechanisms

The reaction kinetics and mechanisms involving (1-Methylpiperidin-4-yl)acetonitrile derivatives have been explored, such as in the synthesis of adavosertib, AZD1775. This process involved an SNAr reaction demonstrating the compound's role in facilitating rate-limiting proton transfer mechanisms under synthetically relevant conditions (Ashworth et al., 2021).

Novel Synthesis Techniques

Facile one-pot synthesis techniques involving 1-Methylpiperidin-4-one and its analogues were developed to efficiently produce ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. This process showcases the compound's versatility in creating complex structures through pseudo four-component reactions under ultrasonic irradiation, underscoring its utility in organic synthesis and drug discovery efforts (Mojtahedi et al., 2016).

Analytical Method Development

1'-(2-Amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride (SCH 211803) quantification in biological matrices highlights the compound's significance in developing sensitive, specific, and reproducible analytical methods. This facilitated understanding pharmacokinetics and supported preclinical studies, illustrating the critical role of 1-methylpiperidin-4-yl derivatives in biomedical research (Yang et al., 2004).

Catalysis and Oxidation Processes

The stability and catalytic activity of solutions containing 1-methylpiperidin-4-yl derivatives, such as in aerobic alcohol oxidation processes, demonstrate these compounds' potential in facilitating efficient and environmentally friendly chemical transformations. This research area opens up new avenues for utilizing these derivatives in synthetic organic chemistry and industrial applications (Steves & Stahl, 2015).

Zukünftige Richtungen

Piperidine derivatives, including “(1-Methylpiperidin-4-yl)acetonitrile”, continue to be an important area of research in the field of drug discovery . They are used in the design of drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

The primary target of (1-Methylpiperidin-4-yl)acetonitrile is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

(1-Methylpiperidin-4-yl)acetonitrile acts as a potent and selective antagonist at the 5-HT6 receptor . Antagonism of this receptor has been associated with increased levels of neurotransmitters like glutamate and acetylcholine in the brain, which are associated with learning and memory .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by (1-Methylpiperidin-4-yl)acetonitrile leads to an increase in the levels of glutamate and acetylcholine in the brain . This increase in neurotransmitter levels can enhance cognitive function, making this compound potentially useful in the treatment of cognitive decline associated with disorders like Alzheimer’s disease .

Pharmacokinetics

It has potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, excellent selectivity, and no Cytochrome P450 liabilities .

Result of Action

The molecular and cellular effects of (1-Methylpiperidin-4-yl)acetonitrile’s action primarily involve changes in neurotransmitter levels in the brain. By antagonizing the 5-HT6 receptor, it increases the levels of glutamate and acetylcholine, which can enhance cognitive function .

Action Environment

The action, efficacy, and stability of (1-Methylpiperidin-4-yl)acetonitrile can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other substances can potentially affect its action

Eigenschaften

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJIGGBWHGOSQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666183 |

Source

|

| Record name | (1-Methylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164926-88-9 |

Source

|

| Record name | (1-Methylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)